1-Bromo-2-butoxy-5-fluorobenzene
Overview
Description
1-Bromo-2-butoxy-5-fluorobenzene is an organic compound characterized by a bromine atom, a butoxy group, and a fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-butoxy-5-fluorobenzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution (EAS): This involves the bromination of 2-butoxy-5-fluorobenzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3).
Nucleophilic Aromatic Substitution (NAS): This method involves the substitution of a leaving group (e.g., a halide) on a fluorobenzene derivative with a butoxy group using a nucleophile such as sodium butoxide (NaOBu).
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products.
Chemical Reactions Analysis
1-Bromo-2-butoxy-5-fluorobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-bromo-2-butoxy-5-fluorobenzoic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in 1-butoxy-2-fluorobenzene.
Substitution: The bromine atom can be substituted with other groups, such as an amino group, using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O, heat.
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C), pressure.
Substitution: Sodium amide (NaNH2), liquid ammonia (NH3), room temperature.
Major Products Formed:
Oxidation: 1-bromo-2-butoxy-5-fluorobenzoic acid.
Reduction: 1-butoxy-2-fluorobenzene.
Substitution: 1-amino-2-butoxy-5-fluorobenzene.
Scientific Research Applications
1-Bromo-2-butoxy-5-fluorobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
1-Bromo-2-butoxy-5-fluorobenzene is similar to other halogenated benzene derivatives, such as 1-bromo-2-fluorobenzene and 1-bromo-2-methoxy-5-fluorobenzene. its unique combination of substituents (bromo, butoxy, and fluoro) gives it distinct chemical and physical properties, making it suitable for specific applications where these properties are advantageous.
Comparison with Similar Compounds
1-bromo-2-fluorobenzene
1-bromo-2-methoxy-5-fluorobenzene
1-bromo-2-ethoxy-5-fluorobenzene
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Properties
IUPAC Name |
2-bromo-1-butoxy-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-2-3-6-13-10-5-4-8(12)7-9(10)11/h4-5,7H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCQGLWEZJAPET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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